Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate is a complex organic compound with significant potential in various scientific research applications. Its molecular formula is , and it has a molecular weight of approximately 382.412 g/mol. This compound is characterized by its unique structural features, which include a benzofuran core substituted with various functional groups that enhance its chemical reactivity and biological activity.
Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. These compounds are often studied for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
The synthesis of ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate typically involves multi-step organic reactions, including:
Specific reagents such as potassium carbonate may be used as a base during the alkylation steps, while solvents like dimethyl sulfoxide or tetrahydrofuran can facilitate the reactions . The entire process requires careful temperature control and monitoring to optimize yields and minimize side reactions.
The molecular structure of ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate features:
The compound's structural data can be represented in several formats:
InChI=1S/C22H30O6/c1-4-25-22(24)20-17-12-16(26-13-19(23)27-14(2)3)10-11-18(17)28-21(20)15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3.Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate can undergo various chemical reactions typical for esters and aromatic compounds:
These reactions often require specific conditions such as temperature control, catalysts (e.g., acids or bases), and solvent choice to achieve desired outcomes efficiently.
The mechanism of action for ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate may involve:
Research into similar compounds suggests that benzofuran derivatives often exhibit significant biological activity through mechanisms such as inhibition of cell proliferation or modulation of apoptotic pathways .
Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate typically exhibits:
The chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem.
Ethyl 2-(tert-butyl)-5-(2-isopropoxy-2-oxoethoxy)benzofuran-3-carboxylate has potential applications in:
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0